

# Spectroscopic data interpretation for 1-Phenyl-2-butene (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Phenyl-2-butene

Cat. No.: B075058

[Get Quote](#)

## Spectroscopic Analysis of 1-Phenyl-2-butene: A Technical Guide

This guide provides a detailed interpretation of the spectroscopic data for **1-phenyl-2-butene**, catering to researchers, scientists, and professionals in drug development. It encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows.

## Data Presentation

The spectroscopic data for (E)-**1-phenyl-2-butene** is summarized below. The data for the (Z)-isomer is less commonly reported and may show slight variations, particularly in the NMR spectra due to different spatial arrangements of the substituents around the double bond.

### <sup>1</sup>H NMR Data for (E)-**1-Phenyl-2-butene**

| Protons                                   | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz |
|-------------------------------------------|------------------------------------|--------------|-----------------------------|
| H-4 (CH <sub>3</sub> )                    | ~1.7                               | Doublet      | ~6.0                        |
| H-1 (CH <sub>2</sub> )                    | ~3.3                               | Doublet      | ~6.0                        |
| H-2, H-3 (CH=CH)                          | ~5.5                               | Multiplet    | -                           |
| Aromatic (C <sub>6</sub> H <sub>5</sub> ) | ~7.1-7.3                           | Multiplet    | -                           |

Note: Data is typically acquired in CDCl<sub>3</sub>. Chemical shifts are referenced to TMS at 0 ppm.

#### <sup>13</sup>C NMR Data for (E)-1-Phenyl-2-butene

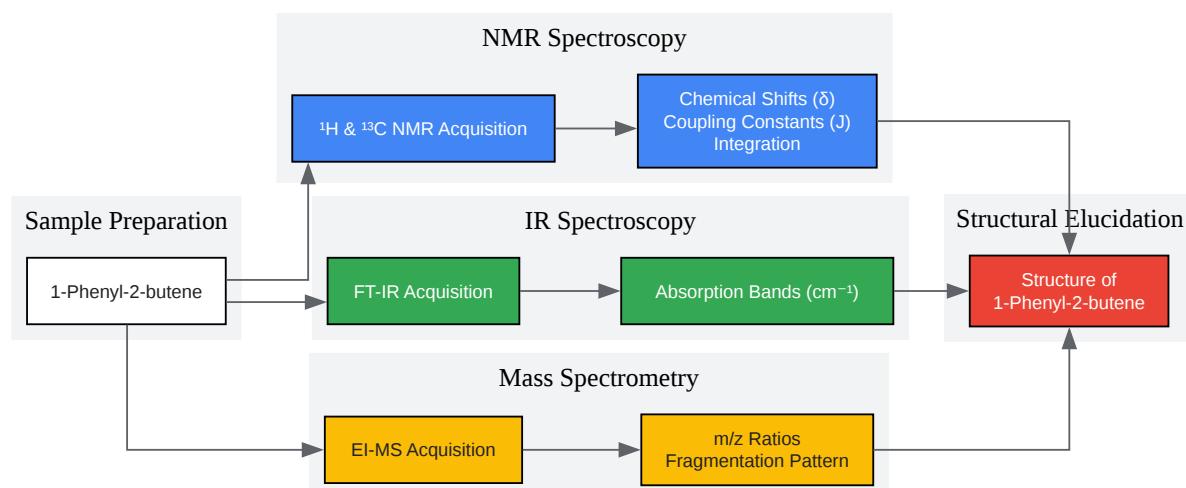
Direct experimental <sup>13</sup>C NMR data with assigned chemical shifts for **1-phenyl-2-butene** is not readily available in public databases. However, based on established principles of <sup>13</sup>C NMR spectroscopy and data from analogous compounds, the expected chemical shifts are presented below.

| Carbon                                    | Expected Chemical Shift<br>( $\delta$ ) ppm | Rationale                                                         |
|-------------------------------------------|---------------------------------------------|-------------------------------------------------------------------|
| C-4 (CH <sub>3</sub> )                    | 15-20                                       | Aliphatic methyl group.                                           |
| C-1 (CH <sub>2</sub> )                    | 35-45                                       | Benzylic methylene group.                                         |
| C-2, C-3 (CH=CH)                          | 120-140                                     | Alkene carbons.                                                   |
| Aromatic (C <sub>6</sub> H <sub>5</sub> ) | 125-145                                     | Aromatic carbons, with the ipso-carbon being the most deshielded. |

| Functional Group | Wavenumber (cm <sup>-1</sup> ) | Intensity      | Vibration Mode               |
|------------------|--------------------------------|----------------|------------------------------|
| C-H (Aromatic)   | 3000-3100                      | Medium         | Stretching                   |
| C-H (Aliphatic)  | 2850-3000                      | Medium         | Stretching                   |
| C=C (Aromatic)   | 1450-1600                      | Medium to Weak | Stretching                   |
| C=C (Alkene)     | ~1650                          | Weak           | Stretching                   |
| =C-H (Alkene)    | ~965                           | Strong         | Out-of-plane bending (trans) |
| C-H (Aromatic)   | 690-900                        | Strong         | Out-of-plane bending         |

| m/z | Relative Intensity | Proposed Fragment                                             |
|-----|--------------------|---------------------------------------------------------------|
| 132 | Moderate           | [M] <sup>+</sup> (Molecular Ion)                              |
| 117 | High               | [M - CH <sub>3</sub> ] <sup>+</sup>                           |
| 91  | High               | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77  | Moderate           | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)    |

## Experimental Protocols


- Sample Preparation: Dissolve 5-10 mg of **1-phenyl-2-butene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- <sup>1</sup>H NMR Acquisition: Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- **$^{13}\text{C}$  NMR Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- **Sample Preparation (Neat Liquid):** As **1-phenyl-2-butene** is a liquid at room temperature, the spectrum can be obtained as a thin film. Place one to two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
- **Instrument Setup:** Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting spectrum is typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ( $[\text{M}]^{+\bullet}$ ).
- **Fragmentation:** The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged fragments and neutral

radicals or molecules.

- **Mass Analysis:** The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

## Visualizations



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **1-phenyl-2-butene**.

Proposed fragmentation of **1-phenyl-2-butene** in EI-MS.

- To cite this document: BenchChem. [Spectroscopic data interpretation for 1-Phenyl-2-butene (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b075058#spectroscopic-data-interpretation-for-1-phenyl-2-butene-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)